molecular formula C19H14FNO B5064845 3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

Cat. No.: B5064845
M. Wt: 291.3 g/mol
InChI Key: LATJKJLTYBGMRE-UHFFFAOYSA-N
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Description

Quinoline and its derivatives are a group of heterocyclic aromatic organic compounds with various applications, especially in the field of medicine . They have a bicyclic structure, with a benzene ring fused to a pyridine at two adjacent carbon atoms. Compounds like “3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one” would likely have similar properties, with the fluorophenyl group possibly altering its reactivity or biological activity.


Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions . For example, a Brønsted acid-controlled protocol has been described for the efficient catalysis of acylation cascade- and [1+2+3]-type cyclization of enaminones and isatins .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex due to the presence of multiple aromatic rings . The exact structure would depend on the specific substituents attached to the quinoline core.


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions would depend on the specific substituents present in the molecule.


Physical and Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The physical and chemical properties of specific quinoline derivatives would depend on their exact structure.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the target organism or system . For example, some quinoline derivatives have shown anti-malarial activity .

Safety and Hazards

As with any chemical compound, the safety and hazards of quinoline derivatives would depend on their specific structure. For example, 4-Fluorophenylboronic acid, a compound with a fluorophenyl group similar to the one in your compound, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research into quinoline derivatives is ongoing, with many potential applications in medicine and other fields . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action .

Properties

IUPAC Name

3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-15-8-4-3-7-14(15)17-11-18(22)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-10,17,21H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATJKJLTYBGMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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